(2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol
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Overview
Description
(2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an azido group, an isobutylamino group, and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol typically involves multi-step organic reactions. One possible route could include:
Starting Material: Begin with a suitable chiral precursor, such as (2R,3S)-1-(isobutylamino)-4-phenylbutan-2-ol.
Azidation: Introduce the azido group using a reagent like sodium azide (NaN₃) under appropriate conditions (e.g., solvent, temperature).
Purification: Purify the product using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Automation: Employing automated systems for large-scale synthesis.
Green Chemistry: Implementing environmentally friendly practices to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction of the azido group to an amine using reagents like hydrogen gas (H₂) and a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the azido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN₃), alkyl halides.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine
Therapeutic Agents: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of (2R,3S)-3-azido-1-(isobutylamino)-4-phenylbutan-2-ol depends on its specific application. For example:
Biological Activity: The azido group may interact with biological targets, leading to inhibition or activation of specific pathways.
Chemical Reactions: The compound’s reactivity is influenced by the presence of the azido group, which can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-1-(isobutylamino)-4-phenylbutan-2-ol: Lacks the azido group but shares a similar backbone.
(2R,3S)-3-amino-1-(isobutylamino)-4-phenylbutan-2-ol: Contains an amino group instead of an azido group.
Uniqueness
Azido Group:
Chirality: The compound’s chiral centers contribute to its potential use in asymmetric synthesis and chiral catalysis.
Properties
Molecular Formula |
C14H22N4O |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
(2R,3S)-3-azido-1-(2-methylpropylamino)-4-phenylbutan-2-ol |
InChI |
InChI=1S/C14H22N4O/c1-11(2)9-16-10-14(19)13(17-18-15)8-12-6-4-3-5-7-12/h3-7,11,13-14,16,19H,8-10H2,1-2H3/t13-,14+/m0/s1 |
InChI Key |
LKAQATUYRQUPNI-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)CNC[C@H]([C@H](CC1=CC=CC=C1)N=[N+]=[N-])O |
Canonical SMILES |
CC(C)CNCC(C(CC1=CC=CC=C1)N=[N+]=[N-])O |
Origin of Product |
United States |
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